molecular formula C11H10O2 B12958754 (2Z,4E)-5-phenylpenta-2,4-dienoic acid CAS No. 28010-13-1

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

Cat. No.: B12958754
CAS No.: 28010-13-1
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-HXGSSHHBSA-N
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Description

(2Z,4E)-5-Phenylpenta-2,4-dienoic acid (also known as ku-76) is a promising synthetic compound of significant interest in plant physiology and biochemistry research. It serves as a selective inhibitor of root gravitropism, effectively disrupting the curvature response of lettuce roots to gravity stimulation at low concentrations (5 µM) without concurrently suppressing primary root elongation . This unique activity makes it a valuable chemical tool for dissecting the complex mechanisms of gravity perception and signal transduction in plants, particularly for isolating these processes from general growth effects . The compound is a synthetic analogue derived from structure-activity relationship (SAR) studies of the allelochemical cis -cinnamic acid . Its essential structural features for bioactivity include the specific (2Z,4E) stereochemistry of the dienyl chain, a planar benzene ring, and a carboxylic acid group . Research-grade this compound is offered for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may be harmful if inhaled .

Properties

CAS No.

28010-13-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5-

InChI Key

FEIQOMCWGDNMHM-HXGSSHHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Routes for 2z,4e 5 Phenylpenta 2,4 Dienoic Acid

Classical Organic Synthesis Approaches

Condensation reactions are a cornerstone for the synthesis of 5-phenylpenta-2,4-dienoic acid and its derivatives. These reactions typically involve the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene (B1212753) compound or a phosphorus ylide.

One of the most common precursors for these syntheses is cinnamaldehyde (B126680), which already contains the phenyl group and one of the two double bonds.

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. For the synthesis of 5-phenylpenta-2,4-dienoic acid, cinnamaldehyde is reacted with malonic acid. chemicalbook.comchemicalbook.com The reaction is typically conducted in a solvent mixture of pyridine (B92270) and piperidine (B6355638) and heated to reflux. chemicalbook.comchemicalbook.com This process is a modification known as the Doebner modification, where the condensation is followed by a decarboxylation step. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for forming alkenes with high stereoselectivity, typically favoring the E-isomer. alfa-chemistry.comwikipedia.org In the synthesis of the (2E,4E) isomer, trans-cinnamaldehyde is reacted with a phosphonate-stabilized carbanion, such as that derived from triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). nih.gov The resulting ethyl (2E,4E)-5-phenylpenta-2,4-dienoate is then hydrolyzed, for instance with potassium hydroxide (B78521), to yield the corresponding carboxylic acid. nih.gov To achieve the (2Z,4E) isomer, specific modifications to the HWE reaction, such as the Ando-modified methodology, can be employed to favor the Z-alkene formation. researchgate.net

ReactionPrecursorsCatalyst/BaseTypical Product StereochemistryReference
Knoevenagel-Doebner CondensationCinnamaldehyde, Malonic acidPyridine, PiperidineMixture, often favors (2E,4E) chemicalbook.comchemicalbook.com
Horner-Wadsworth-Emmonstrans-Cinnamaldehyde, Triethyl phosphonoacetateSodium Hydride (NaH)Predominantly (2E,4E) nih.gov
Table 1. Comparison of Condensation Reactions for Synthesis.

Selective hydrogenation provides a pathway to specific alkene stereoisomers by partially reducing a more unsaturated precursor, such as an alkyne. This strategy is particularly useful for creating cis (Z) double bonds.

A plausible route to (2Z,4E)-5-phenylpenta-2,4-dienoic acid would involve the synthesis of a 5-phenylpent-4-en-2-ynoic acid precursor. The subsequent partial hydrogenation of the triple bond to a cis-double bond can be achieved using specific catalysts. A well-known catalyst for this transformation is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). ucr.ac.crresearchgate.net This method has been successfully used to synthesize 5,5-diphenyl-cis-penta-2,4-dienoic acid from its corresponding en-yne precursor, demonstrating the viability of this strategy for generating a cis-configured double bond within a dienoic acid structure. ucr.ac.crresearchgate.net

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While not a direct primary route to the backbone of 5-phenylpenta-2,4-dienoic acid, it is a key reaction for synthesizing more complex derivatives. For instance, the Michael addition of nucleophiles like 2,4-pentanedione to arylalkylidenemalonates (which can be derived from Knoevenagel products) is a known transformation. researchgate.net However, the direct synthesis of the parent this compound via a Michael addition strategy is not commonly reported. The reaction is more relevant in the functionalization of related structures rather than the construction of the core pentadienoic acid chain.

5-Phenylpenta-2,4-dienoic acid can serve as a precursor for the synthesis of cyclic compounds. An example is the intramolecular cyclization to form 6-phenyl-2-pyrone. This reaction can be achieved by treating the sodium salt of 5-phenylpenta-2,4-dienoic acid with lithium chloropalladite in a polar solvent like water. oup.com This transformation proceeds via an intramolecular oxypalladation mechanism. oup.com While this demonstrates a reaction of the target compound, it also highlights its utility as a linear precursor for building heterocyclic systems.

The Knoevenagel condensation is a highly effective method for synthesizing α-cyano substituted derivatives of 5-phenylpenta-2,4-dienoic acid. researchgate.net This reaction involves condensing cinnamaldehyde with an active methylene compound containing a nitrile group, such as cyanoacetic acid or its esters (e.g., ethyl cyanoacetate). researchgate.net The reaction is typically catalyzed by a weak base like ammonium (B1175870) acetate (B1210297) or piperidine. wikipedia.orgresearchgate.net The strong electron-withdrawing nature of the cyano group facilitates the deprotonation of the α-carbon, making these compounds ideal substrates for the Knoevenagel reaction. wikipedia.org The resulting product is typically the (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid or its corresponding ester.

Aldehyde PrecursorActive Methylene CompoundCatalystProductReference
CinnamaldehydeCyanoacetic acidAmmonium acetate(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid researchgate.net
CinnamaldehydeEthyl cyanoacetatePiperidineEthyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate researchgate.net
Table 2. Knoevenagel Condensation for Cyano-Derivatives.

While many classical organic reactions require anhydrous organic solvents, there is a growing interest in developing syntheses in aqueous media for sustainability. The Knoevenagel-Doebner reaction, which is used to synthesize cinnamic acid derivatives, traditionally uses pyridine as both a solvent and catalyst. nih.gov However, greener alternatives have been developed. For instance, the condensation of p-hydroxybenzaldehydes with malonic acid has been successfully carried out using proline as a catalyst in ethanol, which is a more environmentally benign solvent. nih.gov Although a direct synthesis of 5-phenylpenta-2,4-dienoic acid from benzaldehyde (B42025) (not cinnamaldehyde) in a single step in aqueous media is less straightforward as it would require a two-carbon and a three-carbon component to assemble, the principles of using greener catalysts and solvents are being applied to the Knoevenagel-Doebner reaction, which is a key step in its synthesis. nih.gov Reconstructed hydrotalcite has also been shown to be a highly active heterogeneous base catalyst for Knoevenagel condensations in the presence of water. organic-chemistry.org

Stereoselective Synthesis of this compound

The precise arrangement of the double bonds in this compound is crucial for its chemical and biological properties. Therefore, stereoselective synthesis is paramount.

One-Pot Stereoselective Protocols for 2Z,4E-Dienoic Acids

Recent advancements in organic synthesis have led to the development of one-pot protocols for the stereoselective construction of 2Z,4E-dienoic acid derivatives. One such method involves the palladium-catalyzed sequential reaction of propiolic acid derivatives. This process begins with the reaction of a propiolic acid derivative with a lithium halide, followed by the introduction of a terminal alkyne or alkene. This methodology affords conjugated (2Z,4E)-dienoic acid derivatives with high stereoselectivity in a single reaction vessel, offering an efficient route to the target compound's structural backbone.

Another notable one-pot synthesis yields multi-substituted (2Z,4E)-2,4-dienamides. This reaction utilizes a ketene dithioacetal and various aromatic ketone compounds in the presence of a base. The proposed mechanism involves a cascade of reactions, including addition, elimination, intramolecular cyclization, and a ring-opening reaction, to stereoselectively form the (2Z,4E)-dienamide. These amides can then be hydrolyzed to the corresponding carboxylic acid.

Starting MaterialsKey ReagentsProduct TypeStereoselectivity
Propiolic acid derivatives, terminal alkynes/alkenesPalladium catalyst, Lithium halides(2Z,4E)-dienoic acid derivativesHigh
Ketene dithioacetal, Aromatic ketonesSodium hydroxide(2Z,4E)-2,4-dienamidesComplete

Ring-Closing Metathesis (RCM) and Electrocyclic Ring-Opening Sequences

While direct synthesis of this compound via Ring-Closing Metathesis (RCM) and electrocyclic ring-opening is not extensively documented for this specific molecule, the principles of these reactions are fundamental in stereoselective synthesis. RCM is a powerful tool for the formation of cyclic olefins, and a subsequent stereospecific electrocyclic ring-opening could theoretically yield the desired linear diene stereochemistry. The stereochemical outcome of the ring-opening is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and the reaction conditions (thermal or photochemical). For a six-pi electron system, such as a cyclohexadiene derivative, a thermal ring-opening is typically disrotatory, while a photochemical ring-opening is conrotatory. By carefully designing the cyclic precursor, it is possible to control the stereochemistry of the resulting acyclic diene.

Organometallic Reagent Additions to Pyrylium (B1242799) Salts for Z,E-Dienal Precursors

A facile and highly stereoselective method for the synthesis of 2Z,4E-dienals, which are direct precursors to this compound, involves the addition of organometallic reagents to pyrylium salts. rsc.orgyork.ac.uk In this approach, an organometallic reagent, such as an organolithium or Grignard reagent, adds to the C-2 position of the pyrylium ring to form a 2H-pyran intermediate. rsc.org This intermediate then undergoes a spontaneous and stereospecific electrocyclic ring-opening to yield the (2Z,4E)-dienal with high stereochemical purity, often exceeding 95%. rsc.org The resulting dienal can then be oxidized to the corresponding carboxylic acid, this compound, without loss of stereochemical integrity. rsc.org This method provides a reliable route to the desired Z,E stereochemistry.

Organometallic ReagentPyrylium SaltIntermediateProduct
R-MgBr or R-LiUnsubstituted or substituted pyrylium salt2-Substituted-2H-pyran(2Z,4E)-Dienal

Control of Diene Stereoisomerism during Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes and can be adapted to control the stereochemistry of dienes. The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide (stabilized or non-stabilized), the presence of lithium salts, and the reaction conditions. Generally, non-stabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes.

For the synthesis of a (2Z,4E)-diene, a sequential Wittig strategy can be employed. For instance, the E-double bond can be established first using a stabilized ylide. Subsequent reaction with a non-stabilized ylide can then introduce the Z-double bond. The Schlosser modification of the Wittig reaction offers another level of control, allowing for the conversion of the initially formed Z-alkene to the E-alkene. Careful selection of the phosphonium ylide and reaction conditions is therefore critical to achieving the desired (2Z,4E) stereochemistry.

A stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols has been reported, which involves a sequential 1,4-elimination reaction and a rsc.orgnih.gov-Wittig rearrangement. nih.govamanote.comjst.go.jp This method provides access to the alcohol precursor of the target carboxylic acid with the correct stereochemistry.

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into various derivatives, such as esters and amides.

Esterification and Amidation of the Carboxylic Acid Moiety

Esterification: The synthesis of esters of this compound can be achieved through standard esterification methods. For example, the methyl ester, methyl (2Z,4E)-5-phenylpenta-2,4-dienoate, is a known compound. chemsynthesis.com Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). This method has been successfully used to synthesize various amides of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid, a structurally related compound. This suggests that a similar strategy would be effective for the amidation of this compound with a range of primary and secondary amines.

DerivativeReagentsCoupling Agent/Catalyst
EsterAlcoholAcid catalyst or coupling agent
AmideAmineEDC/HOBt

Nucleophilic Additions to Functional Groups within Derivatives

Derivatives of this compound, such as esters and amides, possess a rich and varied reactivity towards nucleophiles, largely dictated by the extended π-conjugation of the diene system. This conjugated system presents multiple electrophilic sites, making these derivatives susceptible to several modes of nucleophilic attack. The primary sites for nucleophilic addition are the carbonyl carbon (1,2-addition), the β-carbon (1,4-conjugate addition), and the δ-carbon (1,6-conjugate addition).

The outcome of a nucleophilic addition reaction is influenced by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like cuprates, are more inclined towards conjugate addition.

In the case of derivatives of this compound, the extended conjugation allows for the possibility of 1,6-addition, where the nucleophile attacks the terminal carbon of the diene system. The regioselectivity between 1,4- and 1,6-addition can be controlled by the choice of catalyst and reaction conditions. For example, in reactions involving the related compound 5-phenylpenta-2,4-dienal, the regioselectivity of Michael additions has been shown to be dependent on the nucleophile and the catalyst employed . While specific studies on nucleophilic additions to derivatives of the (2Z,4E)-isomer are limited, the general principles of conjugate addition to activated diene systems provide a framework for predicting their reactivity. Catalytic enantioselective 1,6-conjugate additions to acyclic dienoates have been developed, offering a potential route to chiral derivatives of this compound nih.gov.

Preparation of Cyano and Ester Functionalized Derivatives

The synthesis of ester and cyano-functionalized derivatives of 5-phenylpenta-2,4-dienoic acid has been extensively explored, primarily through olefination and condensation reactions. These derivatives serve as important intermediates for further chemical transformations and as compounds for biological evaluation.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and has been applied to the preparation of esters of 5-phenylpenta-2,4-dienoic acid. For example, the synthesis of methyl (2Z,4E)-5-phenyl-2,4-pentadienoate has been reported, though detailed synthetic procedures can be sparse in readily available literature chemsynthesis.com. The Ando-modified HWE methodology is particularly useful for constructing (2Z)-alkenes kyushu-u.ac.jp.

The Knoevenagel condensation is another widely used method for the preparation of cyano-functionalized derivatives. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, such as a cyanoacetate, in the presence of a basic catalyst.

Below are examples of synthesized ester and cyano derivatives of 5-phenylpenta-2,4-dienoic acid.

Table 1: Synthesis of Ester Derivatives of 5-phenylpenta-2,4-dienoic acid

Compound Name Starting Materials Reagents and Conditions Yield (%) Reference
Ethyl (4Z)-5-phenylpenta-2,4-dienoate Ethyl cis-cinnamate DIBAL-H, THF, -78 °C; then phosphonate (B1237965) reagent Not specified kyushu-u.ac.jp
Methyl (2Z,4E)-5-phenyl-2,4-pentadienoate Not specified Not specified Not specified chemsynthesis.com

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding the molecular features required for the biological activity of a lead compound. In the case of this compound, which has been identified as an inhibitor of root gravitropism, a series of analogues have been synthesized to probe the importance of the different structural motifs: the (2Z,4E)-diene system, the phenyl ring, and the carboxylic acid functionality kyushu-u.ac.jp.

The synthetic strategies for these analogues often involve modifications at one of these three key positions. For instance, the stereochemistry of the diene can be altered, the phenyl group can be replaced with other substituents, and the carboxylic acid can be converted to other functional groups like amides, esters, or alcohols kyushu-u.ac.jp.

A study by Abe et al. provides a detailed investigation into the synthesis and biological evaluation of a series of analogues of this compound (referred to as ku-76 in their work). Their findings highlight the critical importance of the (2Z,4E) stereochemistry and the presence of both the phenyl ring and the carboxylic acid for the observed biological activity kyushu-u.ac.jp.

The synthesis of these analogues employed standard organic transformations. For example, amides were prepared by the condensation of the corresponding acid chloride with amines, and the alcohol analogue was obtained through the reduction of the ester kyushu-u.ac.jp. The various stereoisomers of the diene were synthesized using stereoselective olefination reactions kyushu-u.ac.jp.

Table 2: Synthesized Analogues of this compound for SAR Studies

Analogue Modification from Parent Compound Synthetic Method Biological Activity (Inhibition of Gravitropic Bending) Reference
(2E,4E)-5-phenylpenta-2,4-dienoic acid Stereoisomer of the diene Horner-Emmons reaction Not potent kyushu-u.ac.jp
(2Z,4Z)-5-phenylpenta-2,4-dienoic acid Stereoisomer of the diene Ando-modified Horner-Emmons reaction from cis-cinnamaldehyde Not potent kyushu-u.ac.jp
(2E,4Z)-5-phenylpenta-2,4-dienoic acid Stereoisomer of the diene Horner-Emmons reaction from cis-cinnamaldehyde Not potent kyushu-u.ac.jp
(2Z,4E)-5-phenylpenta-2,4-dienamide Carboxylic acid replaced with a primary amide Condensation of the acid chloride with ammonia (B1221849) Less potent kyushu-u.ac.jp
N-((2Z,4E)-5-phenylpenta-2,4-dienoyl)pyrrolidine Carboxylic acid replaced with a pyrrolidine amide Condensation of the acid chloride with pyrrolidine Less potent kyushu-u.ac.jp
(2Z,4E)-5-phenylpenta-2,4-dien-1-ol Carboxylic acid reduced to an alcohol Reduction of the corresponding ester Less potent kyushu-u.ac.jp
Methyl (2Z,4E)-5-phenylpenta-2,4-dienoate Carboxylic acid converted to a methyl ester Esterification Less potent kyushu-u.ac.jp

Chemical Reactivity and Mechanistic Investigations of 2z,4e 5 Phenylpenta 2,4 Dienoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in (2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes typical reactions characteristic of this functional group, such as salt formation and substitution of the hydroxyl group. libretexts.org These reactions are fundamental to creating derivatives and intermediates for further synthetic transformations.

One of the primary reactions of the carboxylic acid is its conversion to esters. For instance, the synthesis of various 5-arylpenta-2,4-dienoic acids, including the (2E,4E) isomer of 5-phenylpenta-2,4-dienoic acid, often proceeds through the hydrolysis of their corresponding esters. The (2E,4E)-5-phenylpenta-2,4-dienoic acid can be synthesized from its ethyl ester via hydrolysis using a strong base like potassium hydroxide (B78521), followed by acidification. nih.gov

The carboxylic acid can also be activated to form more reactive species, such as acyl chlorides. Treatment of (2E,4E)-5-phenylpenta-2,4-dienoic acid with oxalyl chloride at elevated temperatures yields the corresponding acyl chloride. acs.org This reactive intermediate is crucial for the synthesis of esters with sterically hindered alcohols, such as in the preparation of template-bound dienoic acids for photodimerization reactions. acs.org

Furthermore, the carboxylic acid can react with alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form esters. acs.org This method is employed in the synthesis of diesters, for example, by reacting two molecules of the dienoic acid with a diol like 1,8-dihydroxynaphthalene. acs.org

A structure-activity relationship study has shown that derivatives where the carboxylic acid is replaced by amides, alcohols, or esters exhibit significantly reduced biological activity in inhibiting lettuce root gravitropic bending, highlighting the importance of the unaltered carboxylic acid moiety for this specific function. nih.govresearchmap.jp

Reactivity of the Conjugated Diene System

The conjugated diene system in this compound is a key site of reactivity, participating in various cycloaddition and other addition reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings from a conjugated diene and a dienophile. wikipedia.org While specific examples of this compound acting as the diene in a Diels-Alder reaction are not extensively documented in the provided search results, the general principles of this reaction are well-established. wikipedia.org The reactivity of the diene in a Diels-Alder reaction can be influenced by various factors, including the presence of activating groups and the use of Lewis acid catalysts. mdpi.com

The photodimerization of 5-arylpenta-2,4-dienoic acids, which are vinylogous to cinnamic acids, presents a synthetic challenge due to the presence of two reactive double bonds, potentially leading to a multitude of products. nih.gov However, a template-directed approach using 1,8-dihydroxynaphthalene (1,8-DHN) has been developed to control the regioselectivity and diastereoselectivity of the [2+2] cycloaddition. nih.govacs.orgresearchgate.net

In this methodology, two molecules of a 5-arylpenta-2,4-dienoic acid are attached to the 1,8-DHN template, bringing the reacting diene systems into close proximity. nih.govacs.org Irradiation of this template-bound assembly with UV-A light (365 nm) leads to a mono [2+2] cycloaddition product in high yields (up to 99%) and with significant diastereoselectivity. nih.govresearchgate.net This strategy selectively produces the syn-head-to-head cycloadducts. acs.org The resulting cyclobutane (B1203170) products can be subsequently detached from the template. nih.gov

The synthesis of the necessary (2E,4E)-5-arylpenta-2,4-dienoic acids for these photodimerization reactions is typically achieved through a Horner-Wadsworth-Emmons reaction between a cinnamaldehyde (B126680) and triethyl phosphonoacetate to give the (E,E)-ester, followed by hydrolysis. nih.govacs.org

Table 1: Synthesis of (2E,4E)-5-Arylpenta-2,4-dienoic Acids for Photodimerization This table is interactive. You can sort and filter the data.

Aryl Substituent Product Yield (%) Reference
Phenyl (2E,4E)-5-phenylpenta-2,4-dienoic acid (16a) 98 nih.gov
4-Fluorophenyl (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoic acid (16b) 96 nih.gov
4-Bromophenyl (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoic acid (16c) 89 nih.gov
4-Methoxyphenyl (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienoic acid (16d) 98 nih.gov

Electrophilic Activation and Aromatic Addition Reactions

In the presence of superacids, this compound can undergo electrophilic activation, leading to reactions with aromatic compounds and subsequent cyclizations.

The reaction of 5-phenylpenta-2,4-dienoic acid with benzene (B151609) in a superacidic medium like trifluoromethanesulfonic acid (CF3SO3H) results in the formation of several carbocyclic products. researchgate.net The specific products formed are dependent on the reaction conditions. The proposed mechanism for these transformations involves the formation of highly reactive dicationic intermediates, also known as superelectrophiles. researchgate.net

The reaction between 5-phenylpenta-2,4-dienoic acid and benzene in trifluoromethanesulfonic acid can yield three main products: 5,5-diphenylpent-2-enoic acid, a tetralone derivative, and an indanone derivative. researchgate.net The formation of these compounds involves the addition of two molecules of benzene to the initial dienoic acid, followed by intramolecular acylation. researchgate.net

The proposed mechanism suggests that the superacid protonates the carboxylic acid and the diene system, generating a dicationic superelectrophile. This highly reactive species then undergoes a Friedel-Crafts-type reaction with benzene. The initial hydroarylation is followed by a second aromatic addition and subsequent intramolecular cyclization to form the observed tetralone and indanone structures. researchgate.net

Table 2: Products from the Reaction of 5-phenylpenta-2,4-dienoic acid with Benzene in CF3SO3H This table is interactive. You can sort and filter the data.

Product Type Formation Pathway Reference
5,5-diphenylpent-2-enoic acid Acyclic Addition of benzene researchgate.net
Tetralone derivative Carbocyclic Addition of benzene and intramolecular acylation researchgate.net
Indanone derivative Carbocyclic Addition of benzene and intramolecular acylation researchgate.net

Superelectrophilic Systems and their Role in Cycloaddition Chemistry

The reactivity of this compound and related structures can be significantly enhanced through the generation of highly reactive intermediates known as superelectrophiles, particularly in the presence of Brønsted superacids. While the direct involvement of this compound in cycloaddition reactions via superelectrophilic pathways is not extensively documented, studies on similar conjugated systems provide a framework for understanding this potential reactivity.

Research has shown that the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the Brønsted superacid trifluoromethanesulfonic acid (CF₃SO₃H) yields products such as 5,5-diphenylpent-2-enoic acid, along with tetralone and indanone derivatives. researchgate.net The formation of these carbocyclic structures proceeds through the addition of benzene molecules to the diene acid, followed by intramolecular acylation. researchgate.net This process is indicative of superelectrophilic activation, where the protonation of the carboxylic acid and the conjugated diene system by the superacid generates highly electrophilic cationic intermediates. researchgate.net These intermediates are potent enough to react with aromatic compounds like benzene. researchgate.net

The concept of using superelectrophilic activation to facilitate cycloaddition reactions has been demonstrated in other systems. For instance, Diels-Alder reactions have been successfully carried out using ethylene (B1197577) as the dienophile by activating the diene component within a tri- or dicationic superelectrophilic system. nih.gov Theoretical calculations confirm that these highly charged superelectrophiles possess exceptionally low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), which dramatically enhances their reactivity and facilitates the cycloaddition process. nih.gov This principle represents a significant advancement in utilizing otherwise unreactive C₂ building blocks in complex syntheses. nih.gov

A related strategy for enhancing reactivity in cycloaddition involves the use of Lewis acids. Lewis acids can coordinate to electron-withdrawing groups on a dienophile, which lowers the energy of the LUMO and accelerates the reaction. youtube.com This catalytic approach is widely used in Diels-Alder reactions to improve reaction rates and control selectivity. youtube.commasterorganicchemistry.com

In addition to these pathways, 5-arylpenta-2,4-dienoic acids, the class of compounds to which this compound belongs, are known to undergo photochemical [2+2] cycloaddition reactions. acs.orgnih.gov Upon irradiation, these vinylogous cinnamic acid derivatives can dimerize to form substituted cyclobutane structures. acs.org Early studies on the solid-state irradiation of 5-phenylpenta-2,4-dienoic acid reported the formation of a complex mixture of products from such cycloadditions. acs.org More recent research has focused on using templates, such as 1,8-dihydroxynaphthalene, to control the regioselectivity and diastereoselectivity of these photodimerization reactions, leading to specific syn-head-to-head cycloadducts in high yields. acs.orgnih.gov

Isomerization Pathways and Stereochemical Stability of the Diene Unit

The stereochemistry of the conjugated diene unit in 5-phenylpenta-2,4-dienoic acid is a critical determinant of its biological activity and chemical behavior. The (2Z,4E) isomer, in particular, has been identified as having specific biological functions, highlighting the importance of its unique three-dimensional structure.

The stereochemical integrity of the diene is paramount for its role as a selective inhibitor of root gravitropism. Structure-activity relationship studies have demonstrated that the (2Z,4E) configuration is essential for this inhibitory activity. nih.govelsevierpure.com In contrast, other stereoisomers of 5-phenylpenta-2,4-dienoic acid have been shown to be inactive.

Activity of 5-phenylpenta-2,4-dienoic acid Isomers in Root Gravitropism Inhibition

Isomer Biological Activity Reference
This compound Active inhibitor nih.govelsevierpure.com
(2E,4E)-5-phenylpenta-2,4-dienoic acid Inactive nih.govelsevierpure.com
(2Z,4Z)-5-phenylpenta-2,4-dienoic acid Inactive nih.govelsevierpure.com
(2E,4Z)-5-phenylpenta-2,4-dienoic acid Inactive nih.govelsevierpure.com

The existence and isolation of these distinct, stable isomers indicate that significant energy barriers prevent their spontaneous interconversion under standard conditions. However, isomerization can be induced through specific chemical or physical means.

Photochemical isomerization is a key pathway for the interconversion of diene stereoisomers. This process involves the absorption of light, which excites the molecule to an electronically excited state where rotation around the double bonds is more facile. For instance, the photochemical isomerization of (2E,4E)-hexa-2,4-diene to (2Z,4E)-hexa-2,4-diene is understood to occur via a two-step mechanism involving a photochemically generated intermediate that subsequently undergoes thermal rearrangement to yield the final product. chegg.com This provides a model for the potential light-induced isomerization of 5-phenylpenta-2,4-dienoic acid isomers. The photodimerization reactions of the (2E,4E) isomer also underscore the reactivity of the diene system under photochemical conditions. acs.org

Isomerization can also be a consideration during chemical synthesis. For example, cyclization reactions of dienoic acids catalyzed by agents like stannic chloride have been observed to produce mixtures of cis and trans isomers, with the potential for interconversion between them in the presence of the catalyst. atamanchemicals.com The synthesis of the various isomers of 5-phenylpenta-2,4-dienoic acid for biological testing confirms that pathways exist to access these different configurations, which remain stable enough for isolation and characterization. nih.gov The crucial role of the (2Z,4E) configuration for biological activity underscores the high degree of stereochemical stability and specificity required for molecular recognition in biological systems. nih.govelsevierpure.com

Enzymatic Transformations and Biocatalysis Involving 2z,4e 5 Phenylpenta 2,4 Dienoic Acid

Biocatalytic Production Pathways

Role of Phenylalanine 2,3-aminomutase (TcaPAM) in Biosynthetic Routes

Substrate Specificity of Phenylalanine Ammonia-Lyase (PcPAL) for Styrylalanines yielding (2E,4E)-5-phenylpenta-2,4-dienoic acid

Phenylalanine ammonia-lyase (PAL) is a well-characterized enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a fundamental step in the phenylpropanoid pathway. rsc.orgnih.gov Research into the substrate scope of PAL from Petroselinum crispum (PcPAL) has revealed its capacity to accept non-natural amino acids, such as styrylalanines.

A study focusing on the substrate specificity of PcPAL demonstrated that it can catalyze the ammonia (B1221849) elimination from L-styrylalanine to yield (2E,4E)-5-phenylpenta-2,4-dienoic acid. nih.gov The wild-type PcPAL (wt-PcPAL) exhibited a kcat/KM value for L-styrylalanine that was 777-fold lower than for its natural substrate, L-Phe. nih.gov However, through protein engineering, specifically by mutating the F137 residue in the aromatic binding pocket, the catalytic efficiency was significantly enhanced. The F137V-PcPAL mutant showed comparable activity towards L-styrylalanine as the wild-type enzyme does with L-Phe. nih.gov This highlights the potential of enzyme engineering to broaden the substrate range of PALs for the synthesis of novel compounds. It is important to note that the product of this specific enzymatic reaction is the (2E,4E) stereoisomer, not the (2Z,4E) isomer. The enzyme's mechanism, which favors an anti-periplanar elimination of ammonia and a hydrogen atom, dictates the formation of the trans double bond at the C2 position.

Kinetic and Mechanistic Elucidations of Enzymatic Reactions

The kinetic and mechanistic details of the enzymatic synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid are not available in the currently accessible literature. However, insights can be drawn from studies on the related (2E,4E) isomer produced by PcPAL.

Computer modeling of the reaction catalyzed by wt-PcPAL with L-styrylalanine indicated the presence of both unproductive and catalytically active conformations. nih.gov Detrimental interactions between the styryl side chain and the F137 residue were identified as a key limiting factor for the wild-type enzyme's efficiency. nih.gov The improved performance of the F137V mutant is attributed to a more relaxed enzyme-substrate complex, which promotes conformations more amenable to catalysis. nih.gov

The following table summarizes the kinetic parameters of wt-PcPAL and the F137V mutant with L-styrylalanine, illustrating the impact of the point mutation.

Enzyme VariantSubstratekcat (s⁻¹)KM (mM)kcat/KM (s⁻¹M⁻¹)
wt-PcPAL L-Styrylalanine0.0020.1513.3
F137V-PcPAL L-Styrylalanine1.20.0815000
wt-PcPAL L-Phenylalanine1.90.1810556
Data derived from studies on PcPAL with styrylalanines. nih.gov

Stereoselectivity and Enantiocontrol in Biocatalytic Processes

The stereochemical outcome of biocatalytic reactions is a hallmark of enzyme catalysis. In the context of 5-phenylpenta-2,4-dienoic acid synthesis, achieving the desired (2Z,4E) configuration is a significant challenge.

As established, the inherent mechanism of Phenylalanine Ammonia-Lyase favors the formation of an (E)-alkene through an anti-elimination process. This leads to the production of (2E,4E)-5-phenylpenta-2,4-dienoic acid from styrylalanine. The synthesis of the (2Z,4E) isomer would likely require an enzyme with a different catalytic mechanism or a different substrate geometry that directs the formation of a cis double bond at the C2 position.

While direct enzymatic synthesis of this compound is not documented in the available search results, the field of biocatalysis is rapidly evolving. The discovery of novel enzymes or the engineering of existing ones could provide a future pathway to this specific stereoisomer. For instance, the stereochemical course of the reaction of (R)-phenylalanine with (S)-phenylalanine ammonia-lyase has been evaluated, indicating the complexity and potential for alternative reaction pathways, although the primary product remains the trans-cinnamic acid. rsc.org

Further research is necessary to identify and characterize enzymes capable of producing the (2Z,4E) isomer, which has been noted for its specific biological activities, such as the selective inhibition of root gravitropism. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2z,4e 5 Phenylpenta 2,4 Dienoic Acid Analogues

Identification of Essential Structural Features for Biological Activity

Research has pinpointed three primary structural components of (2Z,4E)-5-phenylpenta-2,4-dienoic acid that are indispensable for its biological activity: the specific (2Z,4E)-diene configuration, the presence of an aromatic ring, and the carboxylic acid moiety. researchgate.netnih.gov

The precise stereochemistry of the diene unit is paramount for the compound's activity. researchgate.netnih.gov Studies have demonstrated that analogues with other diene configurations, such as (2E,4E), (2Z,4Z), and (2E,4Z), are inactive as inhibitors of root gravitropic bending. researchgate.netnih.gov Furthermore, analogues in which the diene system is partially or fully saturated, or replaced by an alkynyl group, also fail to exhibit the desired inhibitory effect. researchgate.netnih.gov This underscores the strict requirement for the (2Z,4E) geometry, suggesting it plays a crucial role in the molecule's interaction with its biological target. researchgate.netresearchmap.jp

The phenyl group is another essential feature for the bioactivity of this compound. researchgate.netnih.gov Attempts to replace the aromatic ring with a simple alkyl chain have resulted in a complete loss of inhibitory activity against root gravitropism. researchgate.netresearchmap.jp This indicates that the aromatic ring is not merely a bulky substituent but is likely involved in specific binding interactions, such as pi-stacking or hydrophobic interactions, with the target protein.

The carboxylic acid group is the third crucial component for the compound's biological function. researchgate.netnih.gov Modification of this group to other functionalities, including amides, alcohols, or esters, leads to a significant reduction in potency. researchgate.netnih.gov This suggests that the carboxylic acid is likely involved in a critical hydrogen bonding interaction or acts as a key recognition element for the biological target.

Comparative Analysis of Stereoisomers and Other Analogues

A comparative analysis of various stereoisomers and structural analogues of this compound has further solidified the understanding of its SAR. As highlighted previously, the (2Z,4E) configuration is the only active stereoisomer for the inhibition of root gravitropism.

Table 1: Comparative Activity of this compound Stereoisomers and Analogues in Root Gravitropism Inhibition
CompoundConfigurationModificationInhibitory Activity on Root Gravitropism
This compound(2Z,4E)Parent CompoundActive
Analogue 1a(2E,4E)StereoisomerInactive researchgate.netnih.govresearchmap.jp
Analogue 1b(2Z,4Z)StereoisomerInactive researchgate.netnih.govresearchmap.jp
Analogue 1c(2E,4Z)StereoisomerInactive researchgate.netnih.govresearchmap.jp
4,5-dihydro analogue(2Z)Saturated 4,5-bondInactive researchmap.jp
Alkynyl analogue(2Z)4,5-alkyneInactive researchgate.netresearchmap.jp

Rational Design and Synthesis of Potency-Enhanced Analogues, including C4-Substituted Derivatives

Building upon the established SAR, researchers have rationally designed and synthesized novel analogues with enhanced potency. A particularly successful strategy has been the introduction of substituents at the C4 position of the pentadienoic acid backbone.

One notable example is the synthesis of a 4-phenylethynyl analogue of this compound. This modification resulted in a dramatic increase in inhibitory potency, with the new analogue being effective at a concentration of just 0.01 μM, a significant improvement over the 5 μM effective concentration of the parent compound. Further exploration of substitutions on the aromatic ring of the 4-phenylethynyl group showed that para-substitutions were well-tolerated without a loss of activity. These findings suggest that the C4 position is a key site for modification to enhance the biological activity of this class of compounds.

Table 2: Activity of C4-Substituted this compound Analogues
CompoundC4-SubstituentEffective Concentration for Root Gravitropism Inhibition
This compound (ku-76)-H5 μM researchgate.net
4-phenylethynyl analogue-C≡C-Ph0.01 μM

Computational and Theoretical Investigations of 2z,4e 5 Phenylpenta 2,4 Dienoic Acid

Molecular Docking Simulations for Ligand-Target Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, might interact with a biological target, typically a protein.

While specific molecular docking studies on this compound are not extensively reported in the literature, research on analogous compounds like cinnamaldehyde (B126680) derivatives provides a framework for understanding their potential interactions. For instance, studies on cinnamaldehyde derivatives have shown that substitutions on the phenyl ring can significantly influence their binding affinity to various anticancer receptor targets. nih.gov The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can lead to enhanced anticancer activities compared to the parent cinnamaldehyde. nih.gov

The general workflow of a molecular docking simulation involves several key steps:

Preparation of the Receptor and Ligand: This involves obtaining the three-dimensional structures of the target protein (receptor) and the ligand. The protein structure is often retrieved from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified. This can be done based on the location of a known inhibitor or by using algorithms that predict potential binding pockets.

Ligand Docking: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.

For derivatives of this compound, molecular docking could be instrumental in identifying potential biological targets and in designing novel derivatives with improved binding affinities and selectivity.

Computational Approaches to Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Computational approaches in SAR analysis involve correlating variations in the molecular structure of a series of compounds with changes in their observed activity.

A study on the essential structural features of this compound (also known as ku-76) for the inhibition of root gravitropism in lettuce radicles provides a clear example of experimental and computational SAR. scispace.comccl.net This research revealed that specific structural components are critical for its biological activity. scispace.comccl.net

Key findings from the SAR study include:

The (2Z,4E) diene unit: Analogues with (2E,4E), (2Z,4Z), and (2E,4Z) configurations were found to be inactive, highlighting the stereospecific importance of the (2Z,4E) geometry. scispace.comccl.net

The Aromatic Ring: Replacement of the phenyl group with an alkyl chain resulted in a loss of activity, indicating the necessity of the aromatic moiety. scispace.comccl.net

The Carboxylic Acid Group: Derivatives where the carboxylic acid was replaced with amides, alcohols, or esters showed significantly reduced potency. scispace.comccl.net

These findings suggest that the specific spatial arrangement and electronic properties conferred by the (2Z,4E)-diene, the phenyl ring, and the carboxylic acid are all essential for the potent inhibitory activity of the compound against gravitropic bending. scispace.com

Derivative of this compound Modification Inhibitory Activity on Root Gravitropism Reference
(2E,4E)-5-phenylpenta-2,4-dienoic acidStereoisomerInactive scispace.com
(2Z,4Z)-5-phenylpenta-2,4-dienoic acidStereoisomerInactive scispace.com
(2E,4Z)-5-phenylpenta-2,4-dienoic acidStereoisomerInactive scispace.com
5-Alkylpenta-2,4-dienoic acidPhenyl group replaced with alkylInactive scispace.com
(2Z,4E)-5-phenylpenta-2,4-dienamideCarboxylic acid replaced with amideMuch less potent scispace.com
(2Z,4E)-5-phenylpenta-2,4-dien-1-olCarboxylic acid replaced with alcoholMuch less potent scispace.com
Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoateCarboxylic acid replaced with esterMuch less potent ccl.net

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and energetic properties of molecules. These methods are based on the principles of quantum mechanics and can provide detailed insights that complement experimental studies.

Density Functional Theory (DFT) Studies on Reactive Intermediates

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the properties and reactivity of transient species like reactive intermediates.

Calculate the energies and geometries of potential carbocation or radical intermediates that may form during a reaction.

Determine the activation barriers for different reaction pathways, helping to predict the most likely mechanism.

Analyze the distribution of electron density to identify the most reactive sites within the molecule.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzymatic Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov It is particularly well-suited for studying enzymatic reactions, where a small, reactive part of the system (the QM region, typically the substrate and key active site residues) is treated with a high level of theory, while the rest of the enzyme and solvent (the MM region) is treated with a simpler, classical force field. nih.govnih.gov

Although no specific QM/MM studies on enzymes acting on this compound have been reported, this methodology could be applied to investigate its potential metabolism or enzymatic modification. For instance, if this compound were a substrate for an enzyme like a cytochrome P450, QM/MM simulations could be used to:

Elucidate the detailed mechanism of enzymatic reactions, such as hydroxylation or epoxidation.

Calculate the free energy profile of the reaction, identifying the transition states and intermediates.

Understand the role of specific amino acid residues in the active site in stabilizing the transition state and catalyzing the reaction.

Theoretical Proton Affinity Determinations for (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid Derivatives

Proton affinity (PA) is a fundamental measure of the basicity of a molecule in the gas phase. Theoretical calculations, particularly using DFT, have become a reliable way to determine proton affinities.

For a derivative like (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid, there are multiple potential sites for protonation, including the nitrogen of the cyano group and the oxygens of the carboxylic acid. DFT calculations can be used to determine the proton affinity at each of these sites by calculating the enthalpy change of the protonation reaction.

The general approach involves:

Optimizing the geometries of the neutral molecule and all possible protonated forms (conjugate acids).

Calculating the electronic and thermal enthalpies of each species.

The proton affinity is then calculated as the negative of the enthalpy change for the protonation reaction.

Studies on other polyfunctional compounds have shown that DFT methods, such as B3LYP, can provide proton affinities that are in good agreement with experimental values. nih.gov For (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid derivatives, these calculations could predict the most likely site of protonation, which is crucial for understanding their behavior in acidic environments and their potential interactions with biological systems.

Computational Method Application to Phenylpenta-2,4-dienoic Acid Derivatives Key Insights Provided Reference
Molecular DockingPredicting binding modes of derivatives to protein targets.Identification of key interactions (H-bonds, hydrophobic), guiding the design of more potent inhibitors. nih.gov
Structure-Activity Relationship (SAR)Correlating structural features with biological activity.Essentiality of the (2Z,4E)-diene, phenyl ring, and carboxylic acid for activity. scispace.comccl.net
Density Functional Theory (DFT)Studying electronic structure and reactivity of intermediates.Energetics of reaction pathways, identification of reactive sites.N/A
QM/MM CalculationsSimulating enzymatic reactions.Detailed reaction mechanisms, role of active site residues. nih.govnih.gov
Proton Affinity Calculations (DFT)Determining the most basic site in a molecule.Prediction of protonation sites, understanding behavior in acidic conditions. nih.gov

Applications of 2z,4e 5 Phenylpenta 2,4 Dienoic Acid in Organic Synthesis and Materials Science

Application of Derivatives as Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrices

A notable derivative, α-cyano-5-phenyl-2,4-pentadienoic acid (CPPA), has been synthesized and successfully employed as a MALDI matrix for the analysis of intact proteins. mdpi.com The synthesis of CPPA typically follows a standard Knoevenagel condensation reaction involving cyanoacetic acid and cinnamaldehyde (B126680). mdpi.com

Research has demonstrated that CPPA is a reactive proton transfer MALDI matrix with excellent reproducibility and sensitivity. mdpi.com When compared to conventional matrices like sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 4-chloro-α-cyanocinnamic acid (CClCA), CPPA exhibited superior signal-to-noise (S/N) ratios and a more uniform response for a majority of the proteins analyzed in complex samples such as milk, hazelnut, and intact E. coli cells. mdpi.com One of the key advantages of the CPPA matrix is its ability to produce homogeneous spots, which eliminates the need for extensive searching for "sweet spots" and allows for more reliable qualitative determinations. mdpi.com Furthermore, CPPA shows a lower background signal, which contributes to clearer mass spectra. mdpi.com

Other cinnamic acid derivatives have also been explored for their potential as MALDI matrices. For instance, aminated cinnamic acid analogs (ACAAs) have been developed as dual-polarity molecules for MALDI imaging mass spectrometry (IMS), demonstrating high sensitivity for polar lipids and metabolites. tudelft.nl Among these, 4-aminocinnamic acid (ACA) and 4-(dimethylamino)cinnamic acid (DMACA) have shown performance levels that are comparable or superior to conventional matrices for lipid IMS. tudelft.nlchemrxiv.org ACA is particularly effective for the analysis of thermally labile molecules like gangliosides, as it generates fewer in-source fragments. tudelft.nlchemrxiv.org DMACA exhibits excellent optical properties, leading to higher sensitivity for various lipid classes, including phospholipids (B1166683) and sulfatides (B1148509), and outperforms matrices like 1,5-diaminonaphtalene (DAN) and 2,5-dihydroxyacetophenone (DHA) at small pixel sizes. tudelft.nlchemrxiv.org

The exploration of various substituents on the cinnamic acid core, such as nitro- or methoxy- groups, has been a strategy to understand their electron-withdrawing or -donating effects on ionization efficiency. mdpi.com This has led to the identification of promising candidates for both positive and negative polarity detection in lipid analysis. mdpi.com

Table 1: Comparison of Aminated Cinnamic Acid Analog (ACAA) Matrices with Conventional Matrices for Lipid Imaging Mass Spectrometry (IMS)

Feature4-aminocinnamic acid (ACA)4-(dimethylamino)cinnamic acid (DMACA)Conventional Matrices (DHA, DAN)
Primary Application Ganglioside ImagingDual Polarity Phospholipid IMSGeneral Lipid IMS
In-source Fragmentation Low, good for thermally labile molecules tudelft.nlchemrxiv.org-Higher in some cases (e.g., DHA for gangliosides) chemrxiv.org
Sensitivity High for gangliosides chemrxiv.orgHigh for phospholipids and sulfatides tudelft.nlGenerally lower at high spatial resolution tudelft.nl
Spatial Resolution -Enables true 5 µm spatial resolution chemrxiv.orgLimited by laser spot size and sensitivity tudelft.nl
Performance Comparison Outperforms DHA for ganglioside imaging chemrxiv.orgOutperforms DAN and DHA in terms of intensity, S/N, and annotations tudelft.nlchemrxiv.org-
Laser Power Requirement -Allows for lower laser power usage tudelft.nlchemrxiv.orgHigher laser power often required chemrxiv.org

Table 2: Performance of α-cyano-5-phenyl-2,4-pentadienoic acid (CPPA) Matrix Compared to Conventional Matrices for Protein Analysis

Featureα-cyano-5-phenyl-2,4-pentadienoic acid (CPPA)Conventional Matrices (SA, CHCA, CClCA)
Signal-to-Noise (S/N) Ratio Better S/N ratios mdpi.comGenerally lower S/N ratios mdpi.com
Response Uniformity Uniform response for most examined proteins mdpi.comLess uniform response mdpi.com
Spot Homogeneity Homogeneous spots, no need for "sweet spot" searching mdpi.comOften requires searching for optimal "sweet spots"
Background Signal Lower background signal mdpi.comHigher background signal mdpi.com
Reproducibility Excellent reproducibility mdpi.comVariable reproducibility
Primary Application Intact protein analysis in complex samples mdpi.comGeneral protein and peptide analysis

Agrochemical and Plant Biology Research Applications of 2z,4e 5 Phenylpenta 2,4 Dienoic Acid

Selective Inhibition of Root Gravitropism

Structure-activity relationship studies have been crucial in defining the essential molecular features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid responsible for its potent inhibitory activity. These studies have revealed that three specific components of the molecule are critical: the (2Z,4E)-diene configuration, the carboxylic acid group, and the aromatic ring. nih.govfao.orgkyushu-u.ac.jpresearchmap.jpelsevierpure.com Alterations to any of these features, such as changing the stereochemistry of the double bonds to (2E,4E), (2Z,4Z), or (2E,4Z), resulted in inactive analogues. nih.govkyushu-u.ac.jpresearchmap.jp Similarly, replacing the aromatic ring with an alkyl chain or modifying the carboxylic acid to an amide, alcohol, or ester significantly diminished or eliminated the inhibitory effect on gravitropic bending. nih.govfao.orgkyushu-u.ac.jpresearchmap.jpelsevierpure.com

The following table summarizes the inhibitory activity of this compound (ku-76) and its analogues on lettuce root gravitropism.

CompoundConfiguration/ModificationConcentration (μM)Inhibition of Gravitropic Bending
This compound (ku-76) (2Z,4E)-diene, Carboxylic Acid, Aromatic Ring 5 Potent Inhibition
(2E,4E)-isomer(2E,4E)-diene50Inactive
(2Z,4Z)-isomer(2Z,4Z)-diene50Inactive
(2E,4Z)-isomer(2E,4Z)-diene50Inactive
Amide derivativeCarboxylic acid replaced with amide-Much less potent
Alcohol derivativeCarboxylic acid replaced with alcohol-Much less potent
Ester derivativeCarboxylic acid replaced with ester-Much less potent
Aliphatic analogueAromatic ring replaced with alkyl chain-No inhibition

Investigations into Mechanisms of Plant Growth Regulation

The selective nature of this compound makes it a valuable chemical probe for dissecting the molecular pathways that govern plant growth, particularly the mechanisms underlying gravitropism. kyushu-u.ac.jpresearchmap.jp Gravitropism is a complex process involving gravity perception, signal transduction, and differential growth responses. By specifically targeting the regulatory components of gravitropic bending, researchers can uncouple this process from general root elongation. kyushu-u.ac.jpresearchmap.jp

Differential Effects on Root Elongation versus Gravitropic Bending

A significant finding in the study of this compound is its differential impact on root elongation and gravitropic bending. kyushu-u.ac.jpresearchmap.jp While it is a potent inhibitor of the latter, it does not significantly repress primary root elongation at concentrations ranging from 5 to 50 μM in lettuce. kyushu-u.ac.jpresearchmap.jp This contrasts with many other gravitropism inhibitors that also hinder root growth due to their inhibitory effects on auxin transport. researchmap.jp

This differential effect underscores the compound's specificity. It suggests that the cellular targets of this compound are more directly involved in the process of gravitropic curvature rather than the fundamental mechanisms of cell expansion that drive root elongation. This property allows for more precise studies of the gravitropic response without the confounding variable of general growth inhibition.

The table below illustrates the differential effects of this compound (ku-76) on lettuce roots.

Concentration of ku-76 (μM)Effect on Gravitropic BendingEffect on Primary Root Elongation
5InhibitedNot repressed
10InhibitedNot repressed
up to 50InhibitedNot repressed

Influence on Auxin Distribution and Transport in Plant Tissues

Research on analogues of this compound has provided insights into its potential mechanism of action, which appears to involve the modulation of auxin distribution. researchgate.netnih.govresearchgate.net Auxin is a critical plant hormone that plays a central role in regulating differential growth rates, which are essential for gravitropism. The asymmetric distribution of auxin in the root tip is a key step in initiating the gravitropic response.

Studies using a potent C4-phenylethynyl analog of ku-76 in Arabidopsis have indicated that this class of compounds inhibits gravitropism by affecting auxin distribution in the root tips. researchgate.netnih.govresearchgate.net This suggests that this compound and its derivatives may act as novel inhibitors that differ in their mode of action from previously identified auxin transport inhibitors. researchgate.netnih.govresearchgate.net This interference with auxin distribution likely underlies the observed inhibition of gravitropic bending.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.